molecular formula C17H18ClN3O2 B267376 N-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide

N-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide

Cat. No. B267376
M. Wt: 331.8 g/mol
InChI Key: OKEXSVGNGJPONP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). This enzyme is responsible for the activation of the ubiquitin-like protein NEDD8, which plays a crucial role in the regulation of cell cycle progression, DNA damage response, and cellular differentiation. The inhibition of NAE by MLN4924 results in the accumulation of NEDD8-conjugated proteins, leading to cell cycle arrest and apoptosis.

Mechanism of Action

N-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide inhibits the NEDD8-activating enzyme (NAE), which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8 conjugation plays a crucial role in the regulation of cell cycle progression, DNA damage response, and cellular differentiation. The inhibition of NAE by N-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide results in the accumulation of NEDD8-conjugated proteins, leading to cell cycle arrest and apoptosis. N-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has also been shown to inhibit the activity of Cullin-RING ligases (CRLs), which are responsible for the ubiquitination and degradation of various proteins involved in cell cycle regulation, DNA damage response, and apoptosis.
Biochemical and physiological effects:
N-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has been shown to induce G2/M cell cycle arrest and apoptosis in various cancer cell lines and animal models. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. N-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has immunomodulatory effects, including the induction of interferon-stimulated genes and the activation of natural killer cells. In addition, N-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

N-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has several advantages as a research tool, including its specificity for NAE and its ability to induce cell cycle arrest and apoptosis. However, N-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has some limitations, including its potential off-target effects and its toxicity in vivo. In addition, N-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide may not be suitable for all types of cancer, and its efficacy may depend on the genetic and molecular characteristics of the tumor.

Future Directions

N-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has several potential future directions, including its application in combination therapy with chemotherapy and radiation therapy, its use in the treatment of autoimmune diseases, and its potential as a research tool for the study of cell cycle regulation, DNA damage response, and apoptosis. Further research is needed to optimize the dosing and administration of N-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide, to identify biomarkers for patient selection, and to elucidate the mechanisms of resistance to N-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide.

Synthesis Methods

The synthesis of N-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide involves several steps, including the preparation of the starting materials, the synthesis of the key intermediate, and the final coupling reaction. The starting materials are commercially available and can be purchased from chemical suppliers. The key intermediate is prepared by a series of reactions, starting from the reaction of 2-methylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminophenylacetic acid to give the corresponding amide. The amide is then reacted with 3-chloroaniline in the presence of triethylamine to form the desired product. The final coupling reaction involves the reaction of the key intermediate with N-(4-aminophenyl)maleimide to form N-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide.

Scientific Research Applications

N-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to exhibit antitumor activity in various cancer cell lines and animal models, including breast cancer, prostate cancer, and leukemia. N-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. In addition, N-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide has been shown to have immunomodulatory effects, suggesting its potential application in the treatment of autoimmune diseases.

properties

Product Name

N-(4-{[(3-chloroanilino)carbonyl]amino}phenyl)-2-methylpropanamide

Molecular Formula

C17H18ClN3O2

Molecular Weight

331.8 g/mol

IUPAC Name

N-[4-[(3-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide

InChI

InChI=1S/C17H18ClN3O2/c1-11(2)16(22)19-13-6-8-14(9-7-13)20-17(23)21-15-5-3-4-12(18)10-15/h3-11H,1-2H3,(H,19,22)(H2,20,21,23)

InChI Key

OKEXSVGNGJPONP-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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